molecular formula C6H4FIN4 B15363707 8-Fluoro-7-iodo[1,2,4]triazolo[1,5-a]pyridin-2-amine

8-Fluoro-7-iodo[1,2,4]triazolo[1,5-a]pyridin-2-amine

Cat. No.: B15363707
M. Wt: 278.03 g/mol
InChI Key: BEZFNTWLQJKCGW-UHFFFAOYSA-N
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Description

8-Fluoro-7-iodo[1,2,4]triazolo[1,5-a]pyridin-2-amine is a chemical compound belonging to the class of triazolopyridines This compound features a triazole ring fused to a pyridine ring, with fluorine and iodine atoms at the 8th and 7th positions, respectively, and an amine group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-7-iodo[1,2,4]triazolo[1,5-a]pyridin-2-amine typically involves multiple steps, starting with the construction of the triazolopyridine core. One common approach is the cyclization of appropriate precursors, such as enaminonitriles, under specific reaction conditions[_{{{CITATION{{{1{Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a ...](https://www.mdpi.com/1420-3049/29/4/894). Microwave-mediated, catalyst-free synthesis has been reported as an efficient method for producing triazolopyridines[{{{CITATION{{{_1{Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo1,5-a ....

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The choice of solvents, temperature, and reaction time are critical factors that influence the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 8-Fluoro-7-iodo[1,2,4]triazolo[1,5-a]pyridin-2-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, 8-Fluoro-7-iodo[1,2,4]triazolo[1,5-a]pyridin-2-amine serves as a versatile intermediate for the synthesis of more complex molecules

Biology: This compound has shown potential biological activity, including antibacterial, antifungal, and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development and therapeutic applications.

Medicine: In the medical field, this compound is being explored for its potential use in treating various diseases. Its mechanism of action involves interacting with specific molecular targets, leading to therapeutic effects.

Industry: In industry, this compound can be used as a building block for the synthesis of agrochemicals, pharmaceuticals, and other chemical products. Its stability and reactivity make it suitable for large-scale production processes.

Mechanism of Action

The mechanism by which 8-Fluoro-7-iodo[1,2,4]triazolo[1,5-a]pyridin-2-amine exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired therapeutic outcomes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 8-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine

  • 8-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine

  • 8-Iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine

Uniqueness: 8-Fluoro-7-iodo[1,2,4]triazolo[1,5-a]pyridin-2-amine stands out due to the presence of both fluorine and iodine atoms, which can influence its reactivity and biological activity. This combination of halogens provides unique chemical properties that differentiate it from other triazolopyridines.

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Properties

Molecular Formula

C6H4FIN4

Molecular Weight

278.03 g/mol

IUPAC Name

8-fluoro-7-iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine

InChI

InChI=1S/C6H4FIN4/c7-4-3(8)1-2-12-5(4)10-6(9)11-12/h1-2H,(H2,9,11)

InChI Key

BEZFNTWLQJKCGW-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=NC(=N2)N)C(=C1I)F

Origin of Product

United States

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